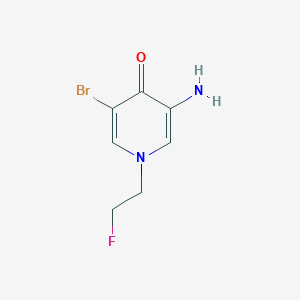
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is a chemical compound known for its diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a fluoroethyl group attached to a dihydropyridinone ring. It has a molecular weight of 235.05 g/mol and is typically found as a crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridinone precursor followed by the introduction of the fluoroethyl group through nucleophilic substitution. The amino group is then introduced via amination reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridinone ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.
Scientific Research Applications
3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and fluoroethyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloro-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-chloroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 3-Amino-5-bromo-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluoroethyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H8BrFN2O |
|---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(2-fluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H8BrFN2O/c8-5-3-11(2-1-9)4-6(10)7(5)12/h3-4H,1-2,10H2 |
InChI Key |
REPVFIMEGWBHTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CCF)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


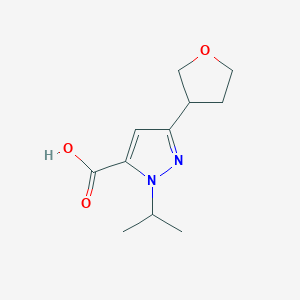
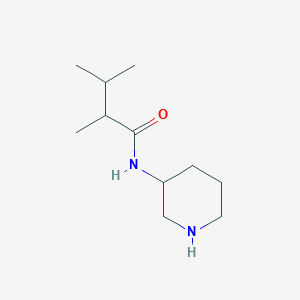
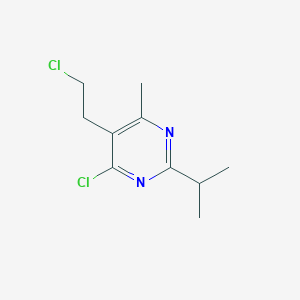
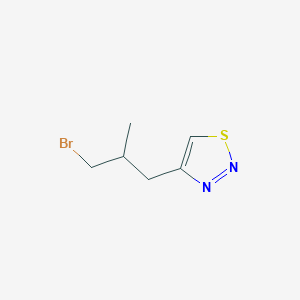
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13188202.png)
![1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13188206.png)
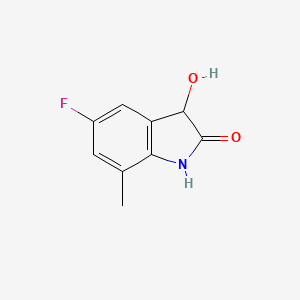
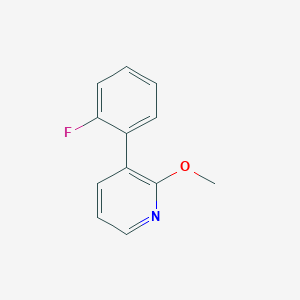
![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)

![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)
